1-Butylpyridiniumhexafluorophosphat

Übersicht

Beschreibung

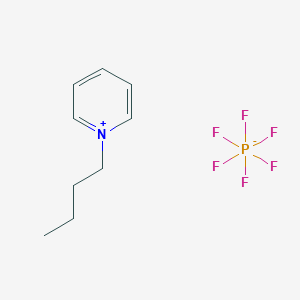

1-Butylpyridinium Hexafluorophosphate is an ionic liquid with the chemical formula C₉H₁₄F₆NP. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

1-Butylpyridinium Hexafluorophosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

1-Butylpyridinium Hexafluorophosphate is primarily used as a component in the construction of sensors for the detection of synthetic colorants . Its primary targets are synthetic azo dyes such as Sunset Yellow (SY) and Tartrazine (TZ) .

Mode of Action

The compound interacts with its targets (SY and TZ) through electrochemical reactions . It is used in the construction of a glassy carbon microspheres composites electrode (GCILE), which displays favorable electrocatalytic activity to SY and TZ . The anodic peaks of SY and TZ are distinctly separated at the modified electrode, allowing for their simultaneous analysis with good selectivity and negligible interaction .

Biochemical Pathways

The compound plays a crucial role in the electrochemical detection of synthetic azo dyes .

Result of Action

The primary result of the action of 1-Butylpyridinium Hexafluorophosphate is the detection of synthetic azo dyes. The GCILE, which incorporates this compound, can detect SY and TZ with high sensitivity and selectivity .

Action Environment

The action of 1-Butylpyridinium Hexafluorophosphate can be influenced by several environmental factors. For instance, the pH value, the different ratios of glassy carbon microspheres and ionic liquid, accumulation time, and accumulation potential can all affect the current responses of SY and TZ .

Biochemische Analyse

Biochemical Properties

1-Butylpyridinium Hexafluorophosphate has been used in the construction of sensors for the detection of various compounds

Cellular Effects

It has been used in the construction of sensors for detecting synthetic colorants, which can cause hepatocellular damage, renal failure, and potential immunotoxicity .

Molecular Mechanism

It has been used in the construction of sensors, suggesting that it may interact with other molecules at the electrochemical level .

Temporal Effects in Laboratory Settings

It has been used in the construction of sensors, suggesting that it has some degree of stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium Hexafluorophosphate can be synthesized through a metathesis reaction. The process typically involves the reaction of 1-butylpyridinium bromide with potassium hexafluorophosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of 1-Butylpyridinium Hexafluorophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butylpyridinium Hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized species, while reduction can produce various reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3-methylimidazolium Hexafluorophosphate: Another ionic liquid with similar properties but different structural characteristics.

1-Butylpyridinium Bromide: Shares the same cation but has a different anion, leading to variations in its chemical behavior.

1-Butylpyridinium Tetrafluoroborate: Similar in structure but with a different anion, affecting its solubility and reactivity.

Uniqueness: 1-Butylpyridinium Hexafluorophosphate stands out due to its high thermal stability and low volatility, making it suitable for high-temperature applications. Its unique combination of properties also makes it an excellent solvent and catalyst in various chemical processes .

Biologische Aktivität

1-Butylpyridinium hexafluorophosphate (BPyPF6) is a member of the ionic liquids family, characterized by its unique properties and diverse applications in various fields, including biological systems. This article explores the biological activity of BPyPF6, focusing on its pharmacokinetics, toxicity, and potential applications based on recent research findings.

BPyPF6 is composed of a butylpyridinium cation and a hexafluorophosphate anion. Its chemical formula is C9H14F6NP. The presence of the hexafluorophosphate ion contributes to its ionic liquid characteristics, making it a liquid at room temperature with low volatility and high thermal stability.

Pharmacokinetics

Research has demonstrated that BPyPF6 exhibits notable pharmacokinetic properties. In a study involving male F-344 rats and female B6C3F1 mice, BPyPF6 was administered via various routes to assess its absorption and elimination profiles:

- Absorption : After oral administration (50 mg/kg), BPyPF6 reached maximum blood concentration at approximately 1.3 hours, with a bioavailability of 47% at 6 hours and 67% at 72 hours based on urinary excretion data .

- Elimination : The compound was primarily excreted unchanged in urine, indicating minimal metabolic transformation. The elimination half-life was approximately 2.2 hours following intravenous administration .

Table 1: Pharmacokinetic Parameters of BPyPF6

| Parameter | Value |

|---|---|

| Maximum Blood Concentration | 2.6 µg/ml |

| Bioavailability (6h) | 47% |

| Bioavailability (72h) | 67% |

| Elimination Half-Life | 2.2 hours |

Toxicity Studies

Toxicological assessments have revealed that BPyPF6 exhibits low acute toxicity in animal models. In studies measuring the impact on various tissues after repeated administrations, it was observed that the compound accumulates in specific organs such as the liver, kidney, and brain, although the levels remained within safe limits for short-term exposure .

Table 2: Tissue Distribution of BPyPF6 After Repeated Dosing

| Tissue | Concentration (nmol/g) |

|---|---|

| Adipose | 3.5 |

| Blood (nmol/ml) | 3.2 |

| Brain | 1.5 |

| Kidney | 7.7 |

| Liver | 10.7 |

Biological Applications

BPyPF6 has shown potential in various biological applications due to its unique properties:

- Electrochemical Sensing : It has been utilized as a substrate for carbon ionic liquid electrodes in electrochemical detection methods, enhancing sensitivity for detecting biological molecules .

- Wood Treatment : Recent studies have explored its use in enhancing the fire and termite resistance of wood products. BPyPF6-treated wood demonstrated significant resistance against termite attacks, with mortality rates exceeding 90% after exposure to treated wood over a period .

Case Study: Termite Resistance

In an experimental setup, untreated wood showed only a 13% mortality rate for termites after 21 days. In contrast, wood treated with BPyPF6 exhibited over 90% mortality within the same timeframe, indicating its efficacy as a biopesticide .

Eigenschaften

IUPAC Name |

1-butylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.F6P/c1-2-3-7-10-8-5-4-6-9-10;1-7(2,3,4,5)6/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMFVASPBJWPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047932 | |

| Record name | 1-Butylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186088-50-6 | |

| Record name | 1-Butylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.